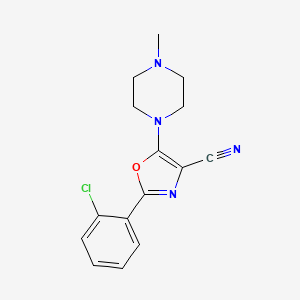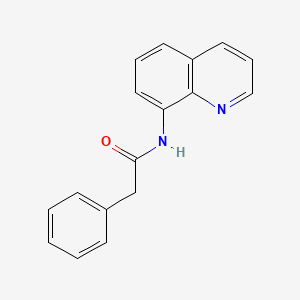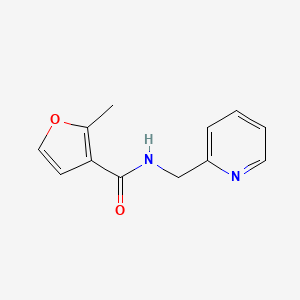
2-(2-chlorophenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile, also known as Olanzapine, is a widely used antipsychotic drug. It is primarily used to treat schizophrenia, bipolar disorder, and other mental illnesses. Olanzapine belongs to the class of drugs called atypical antipsychotics, which work by affecting the levels of certain chemicals in the brain.
作用機序
2-(2-chlorophenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile works by affecting the levels of certain chemicals in the brain, including dopamine, serotonin, and norepinephrine. It blocks the receptors for these chemicals, which helps to reduce the symptoms of mental illness. This compound also has an affinity for histamine and muscarinic receptors, which can cause side effects such as sedation and weight gain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin. This compound has also been shown to affect glucose metabolism and lipid metabolism, which can lead to weight gain and other metabolic side effects.
実験室実験の利点と制限
2-(2-chlorophenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile has a number of advantages for use in lab experiments. It is a widely used and well-studied drug, which makes it a useful tool for studying the mechanisms of mental illness and the effects of antipsychotic drugs. However, this compound also has a number of limitations. It can cause significant side effects, including sedation and weight gain, which can affect the results of experiments. In addition, this compound can be difficult to administer in lab experiments due to its complex pharmacokinetics.
将来の方向性
There are a number of future directions for research on 2-(2-chlorophenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile. One area of interest is the development of new antipsychotic drugs that have fewer side effects than this compound. Another area of research is the study of the long-term effects of this compound on the brain and body. Finally, there is a need for further research on the use of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease.
合成法
2-(2-chlorophenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile can be synthesized by a multi-step process starting from 2-chlorobenzoic acid. The first step involves the synthesis of 2-chloroacetophenone, which is then reacted with hydroxylamine to form 2-chloro-N-hydroxyacetophenone. This intermediate is then reacted with 4-methylpiperazine to form the piperazine derivative. The final step involves the reaction of the piperazine derivative with 2-chloro-4'-fluorobenzophenone to form this compound.
科学的研究の応用
2-(2-chlorophenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its efficacy in treating various mental illnesses. It has been found to be effective in reducing symptoms of schizophrenia, bipolar disorder, and other mental illnesses. This compound has also been studied in combination with other drugs for the treatment of depression and anxiety disorders. In addition, this compound has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
2-(2-chlorophenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O/c1-19-6-8-20(9-7-19)15-13(10-17)18-14(21-15)11-4-2-3-5-12(11)16/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGZERBUPPLUTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(benzylamino)carbonothioyl]-4-methylbenzamide](/img/structure/B5733038.png)
![N,N-dimethyl-4-[3-(4-methyl-1-piperazinyl)-1-propen-1-yl]aniline](/img/structure/B5733044.png)
![N-cyclopentyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5733054.png)
![N-(2,6-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733064.png)
![7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5733077.png)


![N-cycloheptyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5733095.png)


![2-benzyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5733107.png)

![N-[3-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B5733128.png)